N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CAS: 932968-44-0) is a sulfur-containing heterocyclic compound with the molecular formula C₂₁H₂₅N₃O₅S₂ and a molecular weight of 463.6 g/mol . Its structure features a 1,2,4-thiadiazine ring fused to a benzene moiety, substituted with a propyl group at position 4 and a sulfonyl group at position 1. The acetamide side chain is linked to a 2,3-dimethoxybenzyl group via a thioether bridge.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-4-12-24-16-9-5-6-11-18(16)31(26,27)23-21(24)30-14-19(25)22-13-15-8-7-10-17(28-2)20(15)29-3/h5-11H,4,12-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXJUYCYXFPPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as a dithiocarbamate and a suitable amine, under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.
Introduction of the Benzyl Group: The benzyl group with methoxy substitutions can be introduced via a nucleophilic substitution reaction. This involves reacting 2,3-dimethoxybenzyl chloride with a nucleophile, such as a thiol or amine.
Formation of the Acetamide Linkage: The final step involves coupling the benzyl-substituted thiadiazine with an acetamide precursor. This can be achieved through an amidation reaction, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thiadiazine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazine ring, leading to the formation of amines or thiols.
Substitution: The methoxy groups on the benzyl ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, R-NH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Potential therapeutic applications due to its bioactivity. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazine and thiadiazole derivatives, which are widely studied for their pharmacological activities. Below is a comparative analysis with key analogues:
Structural and Functional Group Comparisons
Note: Discrepancy observed in molecular weight calculation for C₂₀H₁₈FN₃O₃S (calculated: ~399.44 vs. reported: 415.44). Data retained as per source .
Key Differences and Implications
Substituent Effects :
- The 2,3-dimethoxybenzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the 2-fluorobenzyl group in ’s analogue .
- The propyl group on the thiadiazine ring could improve metabolic stability relative to smaller alkyl chains (e.g., methyl in ’s compounds) .
Synthesis Pathways :
- The target compound’s thioacetamide linkage likely involves nucleophilic substitution, akin to methods using chloroacetyl chloride and triethylamine (as in ) .
- In contrast, 1,4-benzodioxine derivatives () employ thiosemicarbazide and sodium acetate, highlighting divergent synthetic routes for sulfur-containing cores .
- The sulfonyl group in the target compound and ’s analogue may confer resistance to enzymatic degradation compared to non-sulfonated derivatives .
Physicochemical and Crystallographic Insights
- Crystallography: Both the target compound and analogues (e.g., ’s benzothiazinone) were likely characterized using SHELX-based refinement, ensuring reliable structural validation .
- Solubility : The dimethoxybenzyl group may improve aqueous solubility relative to purely aromatic substituents (e.g., ’s fluorobenzyl group), though experimental data is needed .
Biological Activity
N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CAS Number: 932968-44-0) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5S2 |
| Molecular Weight | 463.6 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The compound exhibits several biological activities attributed to its unique chemical structure, particularly the presence of the thiadiazine ring and methoxybenzyl group. Research indicates that derivatives of thiadiazine compounds often display significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole derivatives have been recognized for their antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have demonstrated that certain compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The compound's ability to inhibit tumor growth has been linked to its interaction with cellular signaling pathways involved in cell proliferation and survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in 2018 evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting a promising therapeutic application in treating infections caused by resistant strains .
Case Study 2: Anticancer Properties
In a separate investigation focusing on anticancer activity, researchers screened a library of compounds for their ability to inhibit the proliferation of breast cancer cells. The study found that certain derivatives with structural similarities to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. What strategies improve the compound’s drug-likeness while retaining target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
